molecular formula C8H8N2O2S B6271576 3-amino-2-methanesulfonylbenzonitrile CAS No. 2091506-85-1

3-amino-2-methanesulfonylbenzonitrile

Cat. No.: B6271576
CAS No.: 2091506-85-1
M. Wt: 196.2
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Description

3-amino-2-methanesulfonylbenzonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features both an amino and a methanesulfonyl group attached to a benzonitrile core. This structure is characteristic of compounds used as advanced intermediates in the synthesis of more complex active molecules . The nitrile functional group is a common moiety in pharmaceuticals and often serves as a key hydrogen bond acceptor in drug-target interactions, helping to optimize binding affinity and selectivity . Compounds with similar sulfonamide and nitrile substituents are frequently employed in research as building blocks for the development of potential therapeutic agents, including those investigated for modulating abnormal cell growth . Researchers value this compound for its potential utility in constructing molecular libraries and for lead optimization studies. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2091506-85-1

Molecular Formula

C8H8N2O2S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Preparation Methods

Route 1: Nitration Followed by Sulfonylation and Reduction

This route adapts methodologies from trifluoromethylbenzene syntheses, modifying them for sulfonyl and nitrile functionalities.

Step 1: Nitration of 2-Methanesulfonylbenzonitrile

  • Substrate : 2-Methanesulfonylbenzonitrile.

  • Nitration agent : Mixed HNO₃/H₂SO₄.

  • Conditions : 0–40°C, 1–2 hours.

  • Outcome : Introduces nitro group at position 3, leveraging the meta-directing effect of the sulfonyl group.

Step 2: Reduction of Nitro to Amino

  • Reduction method : Catalytic hydrogenation (Pd/C, H₂).

  • Conditions : 40–50°C, atmospheric pressure, methanol solvent.

  • Yield : ~85–90% (estimated from analogous reductions).

Key Challenge : Ensuring the nitrile group remains intact during nitration and reduction.

Route 2: Sequential Sulfonylation and Cyanation

This approach prioritizes early introduction of the nitrile group.

Step 1: Sulfonylation of 3-Amino-2-methylbenzonitrile

  • Substrate : 3-Amino-2-methylbenzonitrile.

  • Sulfonylation agent : Methanesulfonyl chloride (MsCl).

  • Conditions : Base (e.g., pyridine), 0°C to room temperature.

  • Outcome : Substitutes methyl group with methanesulfonyl.

Step 2: Oxidation of Methyl to Nitrile

  • Reagent : Ammonium cerium(IV) nitrate (CAN) or CuCN.

  • Conditions : High-temperature reflux in DMF.

  • Yield : Moderate (50–60%, extrapolated from similar cyanation reactions).

Limitation : Competitive side reactions during oxidation may reduce efficiency.

Route 3: Direct Functionalization via Diazonium Intermediates

A high-risk, high-reward strategy leveraging diazonium salt chemistry.

Step 1: Diazotization of 3-Amino-2-methanesulfonylbenzonitrile Precursor

  • Substrate : 3-Nitro-2-methanesulfonylbenzonitrile.

  • Diazotization agent : NaNO₂/HCl.

  • Conditions : 0–5°C, followed by Sandmeyer reaction to introduce nitrile.

Drawback : Poor regiocontrol and instability of diazonium intermediates.

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantagesEstimated Yield
1High regioselectivity due to sulfonyl directingNitrile stability concerns during nitration70–80%
2Early nitrile introduction simplifies later stepsLow efficiency in methyl-to-cyano conversion50–60%
3Potential for single-step functionalizationUnpredictable side reactions<40%

Critical Reaction Parameters and Optimization

Nitration Conditions

  • Optimal temperature : 20–30°C. Exceeding 40°C risks nitrile hydrolysis.

  • Acid choice : Concentrated HNO₃/H₂SO₄ maximizes electrophilic nitronium ion generation.

Catalytic Hydrogenation

  • Catalyst loading : 5–10% Pd/C balances cost and reactivity.

  • Solvent selection : Methanol preferred for nitro group solubility and catalyst compatibility.

Sulfonylation Efficiency

  • Base selection : Pyridine neutralizes HCl byproduct, driving reaction completion.

  • Stoichiometry : 1.2 equivalents of MsCl ensures full conversion of methyl precursors.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methanesulfonylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl group in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-2-methanesulfonylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-2-methanesulfonylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methanesulfonyl groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Analogues: Sulfonylurea Herbicides

Compounds with sulfonyl groups and heterocyclic systems are prominent in agrochemicals. Key examples from include:

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Application Reference
Triflusulfuron methyl ester Triazine ring, sulfonylurea linkage C₁₅H₁₆F₃N₅O₆S 471.38 Herbicide
Metsulfuron methyl ester Methoxy-triazine, sulfonylurea linkage C₁₄H₁₅N₅O₆S 381.36 Herbicide
3-Amino-2-methanesulfonylbenzonitrile Benzene core with -CN, -NH₂, -SO₂CH₃ C₉H₉N₂O₂S* ~211.24 (calculated) Potential herbicide intermediate

Key Differences :

  • Reactivity: The amino group may enable nucleophilic substitutions or coupling reactions absent in sulfonylureas.

Structural Analogs: Benzonitrile Derivatives

3-(4-Aminophenyl)benzonitrile (CAS 443998-73-0)
  • Structure : Features a biphenyl system with -CN and -NH₂ groups.
  • Molecular Weight : 194.23 g/mol .
3-Azidosulfonylbenzoic Acid (CAS 15980-11-7)
  • Structure : Contains an azide (-N₃) and sulfonyl group on a benzoic acid backbone.
  • Reactivity: Azide groups enable click chemistry applications, contrasting with the amino group’s nucleophilicity in the target compound .

Research Implications and Gaps

  • Synthetic Utility: The amino and sulfonyl groups in this compound make it a candidate for synthesizing sulfonamides or heterocycles, akin to intermediates in sulfonylurea production .
  • Safety Data: No direct toxicity data exists for the target compound, but analogs like 3-(4-aminophenyl)benzonitrile require precautions against inhalation and skin contact .

Q & A

Basic: What are the optimal synthetic routes for 3-amino-2-methanesulfonylbenzonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of the benzonitrile core. A common approach starts with nitration of 2-methanesulfonylbenzonitrile, followed by selective reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) . Optimization includes:

  • Temperature control : Maintain <50°C during nitration to avoid byproducts.
  • Catalyst selection : Use Pd/C or Raney Ni for efficient nitro reduction (yields >85% reported) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can researchers design experiments to assess biological activity against enzyme targets?

Answer:
Methodological steps include:

  • In vitro assays : Use fluorogenic substrates or ELISA to measure inhibition of kinases (e.g., JAK2 or EGFR) at varying concentrations (IC₅₀ determination) .
  • Dose-response curves : Test 0.1–100 µM ranges with triplicate measurements to ensure reproducibility.
  • Control experiments : Include known inhibitors (e.g., staurosporine) and assess cytotoxicity (MTT assay) to differentiate specific activity .
  • Molecular docking : Utilize AutoDock Vina to predict binding modes, focusing on methanesulfonyl and amino interactions with catalytic pockets .

Data Contradiction: How should discrepancies in reported biological activities of derivatives be resolved?

Answer:
Address contradictions via:

  • Orthogonal validation : Combine enzyme assays with cellular proliferation tests (e.g., BrdU incorporation) .
  • Purity verification : Re-analyze compounds via HPLC-MS to confirm >95% purity, as impurities (e.g., residual solvents) may skew results .
  • Structural confirmation : Use ¹H/¹³C NMR to verify substitution patterns; methanesulfonyl protons appear as singlets near δ 3.2–3.5 ppm .
  • Meta-analysis : Compare solvent systems (DMSO vs. aqueous buffers) and enzyme sources (recombinant vs. native) across studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Identify amine protons (δ 5.5–6.0 ppm, broad) and methanesulfonyl group (singlet, δ 3.2–3.5 ppm) .
  • IR spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and sulfonyl (S=O stretches ~1150–1300 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₈H₇N₂O₂S: 195.0234) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonds with active-site residues .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for derivatives with modified sulfonyl or amino groups .

SAR Study: How to conduct structure-activity relationship studies on derivatives?

Answer:

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups at position 4; compare IC₅₀ values .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., methanesulfonyl for hydrophobic interactions) .
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and activity .
  • In vivo validation : Test top candidates in xenograft models (e.g., murine EGFR-driven tumors) with pharmacokinetic profiling (t½, Cmax) .

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